molecular formula C11H21NO2S B13273293 4-(Cyclohexanesulfonyl)piperidine

4-(Cyclohexanesulfonyl)piperidine

Cat. No.: B13273293
M. Wt: 231.36 g/mol
InChI Key: ZGKQYPOVVAFHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexanesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanesulfonyl)piperidine typically involves the reaction of piperidine with cyclohexanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(Cyclohexanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexanesulfonyl)piperidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexanesulfonyl group enhances its binding affinity and specificity, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Cyclohexylamine: A cyclohexane ring with an amino group.

    Sulfonylpiperidine: Piperidine substituted with a sulfonyl group.

Uniqueness

4-(Cyclohexanesulfonyl)piperidine is unique due to the presence of both a cyclohexane ring and a sulfonyl group, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

4-cyclohexylsulfonylpiperidine

InChI

InChI=1S/C11H21NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h10-12H,1-9H2

InChI Key

ZGKQYPOVVAFHEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.